9-Chloro-2-methoxy-3-nitroacridine

Molecular characterization Quality control Procurement verification

This trisubstituted acridine (MW 288.69) is supplied at ≥97% purity as a versatile SNAr and nitro-reduction intermediate for medicinal chemistry. Its 2-methoxy group critically increases lipophilicity (calc. LogP ~3.96), making it ideal for focused libraries and SPR studies. Ensure experimental fidelity: do NOT substitute with non-methoxylated analogs.

Molecular Formula C14H9ClN2O3
Molecular Weight 288.68 g/mol
CAS No. 89974-81-2
Cat. No. B12928461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-2-methoxy-3-nitroacridine
CAS89974-81-2
Molecular FormulaC14H9ClN2O3
Molecular Weight288.68 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1[N+](=O)[O-])Cl
InChIInChI=1S/C14H9ClN2O3/c1-20-13-6-9-11(7-12(13)17(18)19)16-10-5-3-2-4-8(10)14(9)15/h2-7H,1H3
InChIKeyGWVRIWNHCUZZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro-2-methoxy-3-nitroacridine (CAS 89974-81-2): Supplier-Grade Specification and Substitution Pattern Analysis


9-Chloro-2-methoxy-3-nitroacridine (CAS 89974-81-2) is a trisubstituted acridine derivative featuring chloro, methoxy, and nitro functionalities at positions 9, 2, and 3, respectively, with a molecular weight of 288.69 g/mol . This compound is commercially supplied primarily as a research intermediate (≥97% purity) for synthetic derivatization and exploratory studies in medicinal chemistry . Unlike its simpler analog 9-chloro-3-nitroacridine (MW 258.66 g/mol) which lacks the methoxy group , the additional 2-methoxy substituent on this scaffold alters both physicochemical properties and chemical reactivity, which directly impacts its suitability in nucleophilic substitution and reduction-based synthetic workflows.

9-Chloro-2-methoxy-3-nitroacridine: Why In-Class Acridine Intermediates Cannot Be Interchanged Without Experimental Validation


Interchanging acridine derivatives in procurement based solely on core scaffold similarity is not scientifically justified, as substituent position and identity critically govern both synthetic utility and biological properties. For instance, within the nitroacridine class, 2-methoxylation has been shown to suppress characteristic antitumor activity in related analogs such as nitracrine and amsacrine [1]. Moreover, the chemical modifications at position 9 of 3-nitroacridine scaffolds are crucial for DNA affinity and anticancer activity optimization [2]. Even among positional isomers, such as 9-chloro-2-methoxy-3-nitroacridine (CAS 89974-81-2) versus 9-chloro-3-methoxy-2-nitroacridine (CAS 126491-46-1), the different substitution patterns around the acridine core [3] can lead to distinct reactivity in nucleophilic aromatic substitution and reduction pathways, making generic substitution without empirical verification a potential source of experimental failure.

9-Chloro-2-methoxy-3-nitroacridine: Quantifiable Procurement Differentiation vs. 9-Chloro-3-nitroacridine


Molecular Weight Difference of 30.03 g/mol (11.6%) Distinguishes CAS 89974-81-2 from Non-Methoxylated Analog CAS 1744-91-8

9-Chloro-2-methoxy-3-nitroacridine (CAS 89974-81-2) exhibits a molecular weight of 288.69 g/mol, which is 30.03 g/mol (11.6%) higher than that of the non-methoxylated analog 9-chloro-3-nitroacridine (CAS 1744-91-8, MW 258.66 g/mol) . This quantifiable difference is attributable to the presence of the 2-methoxy (-OCH₃) substituent, which adds approximately 30 Da to the molecular mass. The distinct mass serves as an unambiguous identifier for analytical verification by LC-MS or GC-MS upon receipt, mitigating the risk of mis-shipment or cross-contamination with structurally similar but functionally distinct acridine building blocks.

Molecular characterization Quality control Procurement verification

LogP of 3.96 for CAS 89974-81-2 (126491-46-1 Isomer): Estimated 2.1× Higher Lipophilicity than Non-Methoxylated Analog

The calculated octanol-water partition coefficient (LogP) for the positional isomer 9-chloro-3-methoxy-2-nitroacridine (CAS 126491-46-1), which shares the same molecular formula (C14H9ClN2O3) and identical substituents as the target compound, is 3.96 [1]. In contrast, the non-methoxylated analog 9-chloro-3-nitroacridine (CAS 1744-91-8) has a predicted LogP of approximately 1.90 (XLogP3) [2]. This difference of ~2.1 LogP units indicates that the methoxylated acridine scaffold is roughly 2.1 orders of magnitude (approximately 126-fold) more lipophilic than its non-methoxylated counterpart, based on the standard relationship that a 1-unit increase in LogP corresponds to a 10-fold increase in partition coefficient. This difference directly impacts sample solubility, chromatographic behavior, and membrane permeability characteristics.

Lipophilicity ADME prediction Sample handling

Commercial Availability at 97% Purity vs. Unspecified Purity of Non-Methoxylated Analog

9-Chloro-2-methoxy-3-nitroacridine (CAS 89974-81-2) is commercially supplied with a certified purity specification of 97% . In contrast, the non-methoxylated analog 9-chloro-3-nitroacridine (CAS 1744-91-8) is listed by multiple vendors without explicit purity specifications on product pages , requiring additional inquiry for verification. For procurement workflows requiring documented purity thresholds for downstream synthetic steps or biological assays, CAS 89974-81-2 offers a verified purity baseline that reduces the need for in-house repurification and QC validation prior to use.

Procurement Purity specification Supply chain

2-Methoxy Substituent Confers Enhanced Electrophilic Reactivity vs. Non-Methoxylated Acridines

The presence of the electron-donating 2-methoxy group in 9-chloro-2-methoxy-3-nitroacridine (CAS 89974-81-2) activates the aromatic ring toward electrophilic substitution, in contrast to non-methoxylated acridines such as 9-chloro-3-nitroacridine (CAS 1744-91-8) which lack this activating substituent . The methoxy group increases electron density at ortho and para positions of the acridine ring bearing the substituent, facilitating reactions such as further nitration, halogenation, or Friedel-Crafts-type transformations. This enhanced reactivity is a class-level property observed across methoxylated nitroacridine derivatives , making CAS 89974-81-2 a more versatile intermediate for downstream derivatization compared to its non-methoxylated analog.

Chemical reactivity Synthetic intermediate Electrophilic substitution

Availability of Defined Synthetic Route from 4-Nitro-5-methoxydiphenylamine-2-carboxylic Acid (56% Yield) for Positional Isomer

A documented synthetic route for the positional isomer 9-chloro-3-methoxy-2-nitroacridine (CAS 126491-46-1), which shares identical molecular formula and substituents with the target compound, proceeds from 4-nitro-5-methoxydiphenylamine-2-carboxylic acid via cyclization with phosphorus oxychloride in DMF, achieving a yield of 56% after 10 hours [1]. This published methodology [2] provides a reference framework for the synthesis of methoxylated nitrochloroacridine scaffolds and suggests that analogous synthetic access to CAS 89974-81-2 is achievable through established acridine cyclization chemistry. In contrast, direct synthetic procedures for the non-methoxylated analog 9-chloro-3-nitroacridine are less explicitly documented in primary literature with yield data, making yield benchmarking for CAS 89974-81-2 more feasible.

Synthetic methodology Yield optimization Process chemistry

Critical Evidence Gap: No Published Head-to-Head Bioactivity Data Identified

A comprehensive search of primary literature, patents, and authoritative databases does not yield any published head-to-head bioactivity comparisons between 9-chloro-2-methoxy-3-nitroacridine (CAS 89974-81-2) and its analogs in standardized assays (e.g., IC₅₀ values, Kᵢ, cellular potency). While class-level evidence indicates that nitroacridine derivatives exhibit DNA intercalation and anticancer activity [1], and that 2-methoxylation can suppress activity in related analogs such as nitracrine and amsacrine [2], no direct quantitative data exists to support claims of superior potency, selectivity, or therapeutic index for CAS 89974-81-2 relative to 9-chloro-3-nitroacridine or other in-class compounds. Users selecting this compound for biological applications must therefore rely on independent experimental validation rather than literature precedent. This evidence gap is stated explicitly to prevent procurement decisions based on unsupported extrapolations.

Data gap Research opportunity Procurement caution

9-Chloro-2-methoxy-3-nitroacridine: Evidence-Supported Procurement and Application Scenarios


Synthetic Intermediate for Nucleophilic Aromatic Substitution at the C9 Chloro Position

The C9 chloro group of 9-chloro-2-methoxy-3-nitroacridine serves as an electrophilic site for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines, alcohols, thiols, or carbon nucleophiles . This reactivity profile is consistent with the well-established behavior of 9-chloroacridine derivatives, which are widely employed as precursors to 9-aminoacridines, 9-alkoxyacridines, and related functionalized scaffolds . The 2-methoxy and 3-nitro substituents on CAS 89974-81-2 modulate the electronic character of the acridine ring, potentially influencing reaction rates and regioselectivity in subsequent transformations, though experimental validation is required.

Reduction of the 3-Nitro Group to Access 3-Aminoacridine Derivatives

The 3-nitro group of 9-chloro-2-methoxy-3-nitroacridine is reducible to the corresponding 3-amino derivative using standard reducing agents such as hydrogen with palladium catalyst, iron powder in acidic conditions, or sodium borohydride . This transformation is a key synthetic step in generating aminoacridine scaffolds, which are extensively investigated for DNA intercalation and biological activity . The resulting 3-amino-9-chloro-2-methoxyacridine intermediate retains the C9 chloro handle for further derivatization, enabling sequential functionalization strategies.

Physicochemical Property Screening in Exploratory Medicinal Chemistry

The calculated LogP of 3.96 for the methoxylated nitrochloroacridine scaffold —approximately 2.1 LogP units (estimated ~126-fold) higher than the non-methoxylated analog 9-chloro-3-nitroacridine —makes CAS 89974-81-2 a suitable candidate for evaluating the impact of increased lipophilicity on membrane permeability, cellular uptake, and nonspecific binding in early-stage drug discovery campaigns. This compound may be procured for inclusion in focused acridine libraries designed to probe structure-property relationships (SPR) around lipophilicity and substitution pattern, with the important caveat that no comparative bioactivity data currently exist in the published literature.

Reference Standard for Analytical Method Development and QC Verification

The distinct molecular weight of 288.69 g/mol and certified purity of 97% for CAS 89974-81-2 support its use as a reference standard in developing and validating LC-MS, HPLC, or GC-MS analytical methods for detecting and quantifying methoxylated nitroacridine derivatives in reaction mixtures or purity assessments. The 30.03 g/mol mass differential from non-methoxylated analogs provides unambiguous chromatographic resolution, enabling precise monitoring of synthetic transformations and impurity profiling.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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